Home > Products > Screening Compounds P140370 > 2-Methyl-3-(piperidin-4-yloxy)pyrazine
2-Methyl-3-(piperidin-4-yloxy)pyrazine - 1421106-95-7

2-Methyl-3-(piperidin-4-yloxy)pyrazine

Catalog Number: EVT-2861063
CAS Number: 1421106-95-7
Molecular Formula: C10H15N3O
Molecular Weight: 193.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

L-371,257

  • Compound Description: L-371,257 is an oxytocin antagonist. It serves as a foundational structure for developing further oxytocin antagonists with improved pharmacokinetic properties. []
  • Relevance: While the exact structure of L-371,257 is not provided in the abstract, its modification at the "acetylpiperidine terminus to incorporate various pyridine N-oxide groups" led to the development of potent oxytocin antagonists. This suggests that L-371,257 likely contains a piperidine ring system, potentially linked to a heterocyclic core, similar to 2-Methyl-3-(piperidin-4-yloxy)pyrazine. []
  • Compound Description: L-372,662 is a potent and selective oxytocin antagonist. It exhibits good in vitro and in vivo potency, excellent oral bioavailability, and good aqueous solubility. []
  • Relevance: L-372,662 is a key derivative of the L-371,257 series, developed by incorporating pyridine N-oxide groups. [] This structural modification, aimed at enhancing pharmacokinetic properties, implies that L-372,662 retains the core structure of L-371,257, including the piperidine moiety, making it structurally related to 2-Methyl-3-(piperidin-4-yloxy)pyrazine.
  • Compound Description: These compounds are a series of oxytocin antagonists derived from the L-372,662 scaffold. While they displayed enhanced in vitro and in vivo potency due to the 5-fluoro substitution on the central benzoyl ring, their pharmacokinetic profiles were negatively impacted. []
  • Relevance: Although the exact structure is not fully detailed in the abstract, the mention of a "central benzoyl ring" suggests these compounds share a common backbone with L-372,662 and, by extension, L-371,257. [] This implies the presence of a piperidine group, linking them structurally to 2-Methyl-3-(piperidin-4-yloxy)pyrazine.
  • Compound Description: These are a series of oxytocin antagonists designed by adding lipophilic substituents around the pyridine ring of compound 30 (likely L-372,662). While this modification increased in vitro affinity, it introduced metabolic liabilities, leading to suboptimal in vivo performance. []
  • Relevance: The description points to a structural similarity with L-372,662 (compound 30), specifically mentioning modifications around a pyridine ring. [] Given the consistent focus on piperidine modifications within this series, it is highly likely that these lipophilic derivatives retain the piperidine moiety, connecting them to the structure of 2-Methyl-3-(piperidin-4-yloxy)pyrazine.
  • Relevance: The mention of a "constrained ring system" added to compound 30 suggests these derivatives retain the fundamental structure of L-372,662, including the piperidine unit, thereby establishing a structural link to 2-Methyl-3-(piperidin-4-yloxy)pyrazine. []
  • Compound Description: This series of compounds, incorporating trifluoromethyl groups into the structure of compound 30 (likely L-372,662), represents another strategy to mitigate the metabolic issues encountered with lipophilic substitutions. Some of these derivatives demonstrated improved plasma pharmacokinetics. []
  • Relevance: The incorporation of trifluoromethyl groups suggests that these compounds are modifications of the L-372,662 scaffold. [] The research's focus on optimizing the piperidine region implies that these derivatives likely maintain this structural feature, relating them to 2-Methyl-3-(piperidin-4-yloxy)pyrazine.

Properties

CAS Number

1421106-95-7

Product Name

2-Methyl-3-(piperidin-4-yloxy)pyrazine

IUPAC Name

2-methyl-3-piperidin-4-yloxypyrazine

Molecular Formula

C10H15N3O

Molecular Weight

193.25

InChI

InChI=1S/C10H15N3O/c1-8-10(13-7-6-12-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3

InChI Key

XDFBBONKSZPSPR-UHFFFAOYSA-N

SMILES

CC1=NC=CN=C1OC2CCNCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.